molecular formula C12H14FNO3 B8279440 1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one

1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B8279440
M. Wt: 239.24 g/mol
InChI Key: WGBQHXVKUCPDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H14FNO3 and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C12H14FNO3/c1-17-11-3-2-9(5-10(11)13)14-6-8(7-15)4-12(14)16/h2-3,5,8,15H,4,6-7H2,1H3

InChI Key

WGBQHXVKUCPDME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)CO)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COc1ccc(N2CC(C(=O)O)CC2=O)cc1F
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Synthesis routes and methods II

Procedure details

To a solution of 1-(3-fluoro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Step 1, 2 g, 7.9 mmol), Et3N (1.65 mL, 9.48 mmol) in 30 mL of CH2Cl2 at 0° C. was added isobutyl chloroformate (1.23 mL, 9.48 mmol) via a syringe. The reaction was stirred at 0° C. for 1 h. The white precipitate was removed by filtration. The filtrate was cooled to 0° C. and NaBH4 (0.9 g, 23.7 mmol) in water solution (3 mL) was added to the reaction. After 1 h, the mixture was diluted with 100 mL of EtOAc and 30 mL of satd. NaHCO3 solution. The organic phase was separated and washed with 30 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was chromatographed by a silica gel column (5% to 80% EtOAc/hexane) to give the title as a colorless glass. MS (ESI pos. ion) m/z: 240.4 (M+H). Calc'd Exact Mass for C12H14FNO3: 239.24.
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1-(3-fluoro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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2 g
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1.65 mL
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1.23 mL
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30 mL
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0.9 g
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3 mL
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100 mL
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